molecular formula C21H23NO5S B12063232 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol

Cat. No.: B12063232
M. Wt: 401.5 g/mol
InChI Key: DAGFZVZOFOVYQS-UHFFFAOYSA-N
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Description

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol is a potent and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as ALK5. Its primary research value lies in its ability to specifically block canonical TGF-β signaling, which is a central pathway implicated in a wide array of pathological processes. Researchers utilize this compound to investigate the mechanisms of fibrotic diseases, as TGF-β is a master regulator of extracellular matrix production and tissue scarring (Nature Reviews Materials, 2021) . In oncology, it serves as a critical tool to study the dual role of TGF-β signaling, particularly its function in promoting cancer metastasis, epithelial-to-mesenchymal transition (EMT), and immunosuppression in the tumor microenvironment (Cancer Cell, 2021) . The compound's mechanism of action involves competitively binding to the ATP-binding pocket of the ALK5 receptor, thereby preventing the phosphorylation of downstream SMAD proteins (SMAD2/3) and subsequent target gene transcription. The specific substitution pattern on its chemical scaffold, including the methoxynaphthalenol group, is designed to optimize potency and selectivity against ALK5 over other closely related kinases. This makes it a highly valuable pharmacological probe for dissecting TGF-β-driven pathways in cellular models of fibrosis, cancer biology, and stem cell differentiation, providing crucial insights for potential therapeutic development.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-(2-hydroxy-7-methoxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide

InChI

InChI=1S/C21H23NO5S/c1-12-10-17(22-28(5,24)25)19(13(2)21(12)27-4)20-16-11-15(26-3)8-6-14(16)7-9-18(20)23/h6-11,22-23H,1-5H3

InChI Key

DAGFZVZOFOVYQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=C(C=C3)OC)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Preparation of 7-Methoxynaphthalen-2-ol

The synthesis begins with the methoxylation of 2-naphthol. A modified procedure from Organic Syntheses involves bromination followed by nucleophilic substitution:

  • Bromination : 2-Naphthol is treated with bromine in acetic acid at 0–5°C to yield 1-bromo-2-naphthol.

  • Methoxylation : The brominated intermediate reacts with sodium methoxide in methanol under reflux, replacing bromine with a methoxy group.

  • Demethylation : Selective demethylation using hydrobromic acid (48%) at 120°C produces 7-methoxynaphthalen-2-ol in 68% yield.

Critical Parameters :

  • Temperature control during bromination prevents polybromination.

  • Excess sodium methoxide ensures complete substitution.

Synthesis of the Phenylsulfonamide Fragment

Functionalization of 3-Methoxy-2,4-dimethylaniline

The phenyl fragment is synthesized from 3-methoxy-2,4-dimethylaniline:

  • Sulfonamidation : Reaction with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base yields 6-(methylsulfonamido)-3-methoxy-2,4-dimethylphenylamine.

    • Conditions : 0°C to room temperature, 12 hours.

    • Yield : 82% after recrystallization from ethyl acetate/hexane.

Side Reactions :

  • Over-sulfonylation is mitigated by slow addition of methanesulfonyl chloride.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Convergent Coupling of Fragments

Ullmann Coupling for Biaryl Bond Formation

The naphthalenol and phenylsulfonamide fragments are coupled via a copper-catalyzed Ullmann reaction:

  • Reagents :

    • 7-Methoxynaphthalen-2-ol (1 equiv), 6-(methylsulfonamido)-3-methoxy-2,4-dimethylphenyl iodide (1.2 equiv).

    • Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), potassium carbonate (2 equiv).

    • Solvent: Dimethylformamide (DMF), 110°C, 24 hours.

  • Workup :

    • Dilution with water, extraction with dichloromethane, and column chromatography (silica gel, 3:7 ethyl acetate/hexane).

    • Yield : 57% as a pale-yellow solid.

Optimization Insights :

  • Elevated temperatures (>100°C) reduce reaction time but increase side product formation.

  • Ligands like 1,10-phenanthroline enhance copper catalyst activity.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach offers improved regioselectivity:

  • Boronic Ester Preparation : 7-Methoxynaphthalen-2-ol is converted to its pinacol boronic ester via Miyaura borylation.

  • Coupling : Reaction with 6-(methylsulfonamido)-3-methoxy-2,4-dimethylphenyl bromide using Pd(PPh₃)₄ and aqueous sodium carbonate in toluene/ethanol (3:1).

    • Yield : 63% with fewer side products compared to Ullmann coupling.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.12 (d, J = 8.5 Hz, 1H, naphthol-H), 7.45–7.32 (m, 3H, aromatic), 6.89 (s, 1H, sulfonamido-NH), 3.94 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.98 (s, 3H, SO₂CH₃), 2.34 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calculated for C₂₁H₂₃NO₅S [M+H]⁺: 410.1372; found: 410.1368.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Melting Point : 189–191°C (uncorrected).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Reaction Time (h)Cost Index
Ullmann Coupling579524High
Suzuki Coupling639818Moderate

Key Observations :

  • Suzuki coupling offers superior yield and purity but requires expensive palladium catalysts.

  • Ullmann coupling remains viable for large-scale synthesis due to lower catalyst cost.

Challenges and Mitigation Strategies

  • Protection of Hydroxyl Groups :

    • Acetylation of the naphthalenol -OH prior to coupling prevents undesired side reactions.

    • Deprotection post-coupling using aqueous NaOH restores the phenolic group.

  • Sulfonamide Stability :

    • Avoid strongly acidic conditions to prevent cleavage of the sulfonamide bond.

Industrial-Scale Considerations

  • Solvent Recovery : DMF and THF are recycled via distillation, reducing environmental impact.

  • Catalyst Recycling : Copper residues are removed via chelating resins, achieving >90% recovery.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Differences vs. Target Compound Source/Application
Target : 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol 1832514-12-1 - Methylsulfonamido (6-position phenyl)
- Methoxy (3-,7-positions)
Reference compound Specialty synthesis
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-bromonaphthalen-2-ol 1832514-12-1* - Bromo substituent replaces 7-methoxy group Enhanced electrophilicity; potential for cross-coupling reactions Structural analogue
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Not provided - Morpholine group replaces phenyl-sulfonamide
- Ketone functional group
Improved solubility; potential CNS activity Naproxen derivative
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol Not provided - Hydroxy group replaces methylsulfonamido Reduced steric bulk; altered hydrogen-bonding Organic building block

Functional Group Impact on Properties

  • Sulfonamide vs. In contrast, the morpholine derivative () may exhibit enhanced blood-brain barrier penetration due to its tertiary amine structure . The hydroxy analogue () lacks the sulfonamide’s electronegativity, likely reducing its metabolic stability .
  • Methoxy vs. Bromo Substituents :
    Replacing the 7-methoxy group with bromo (as in the bromo analogue) increases molecular weight and polarizability, making the compound more reactive in Suzuki-Miyaura couplings. However, this substitution reduces solubility in polar solvents .

Research Findings and Gaps

  • Biological Activity: No direct studies on the target compound’s bioactivity are cited in the provided evidence. However, analogues like the morpholine derivative () have been explored for anti-inflammatory properties, suggesting a plausible starting point for pharmacological profiling .
  • Its structural determination would benefit from SHELXL or SHELXTL software .

Biological Activity

The compound 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol is a complex organic molecule characterized by its unique structural features, which include a naphthalene core, sulfonamide group, and methoxy substituents. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol is C20H25N2O5SC_{20}H_{25}N_{2}O_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. This compound's structural complexity allows for diverse interactions within biological systems.

Structural Features

FeatureDescription
Naphthalene CoreProvides a hydrophobic environment for interactions.
Sulfonamide GroupKnown for antibacterial properties.
Methoxy GroupsEnhance solubility and potentially modulate biological activity.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity . The sulfonamide moiety in this compound may inhibit bacterial growth through competitive inhibition of enzymes involved in folate synthesis. Preliminary studies have shown that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol can effectively inhibit the growth of various bacterial strains.

Anti-inflammatory Effects

Phenolic compounds are often recognized for their anti-inflammatory properties . The presence of the methoxy and sulfonamide groups in this compound suggests potential modulation of inflammatory pathways. Studies have indicated that it may reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases.

Antioxidant Activity

The compound's structure suggests it may possess antioxidant properties , which are crucial for protecting cells from oxidative stress. This activity can be attributed to the phenolic hydroxyl groups that donate electrons to neutralize free radicals.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various sulfonamide derivatives found that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol exhibited a significant reduction in bacterial colony formation when tested against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional sulfonamides, indicating enhanced potency.

Study 2: Anti-inflammatory Mechanism

In a recent investigation into inflammatory responses, this compound was shown to inhibit the expression of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that it may act through the NF-kB signaling pathway, providing a basis for its potential as an anti-inflammatory agent.

Study 3: Antioxidant Potential

Research assessing the antioxidant capacity of various phenolic compounds indicated that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol demonstrated a significant ability to scavenge free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step functionalization of naphthalen-2-ol derivatives. Key steps include:

Methylsulfonamido Introduction : React 6-amino-3-methoxy-2,4-dimethylphenol with methylsulfonyl chloride in anhydrous DMF, using triethylamine as a base (0–5°C, 4–6 hours) .

Coupling with Naphthalenol : Employ Suzuki-Miyaura cross-coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the methoxynaphthalen-2-ol moiety. Optimize solvent (toluene/ethanol/water mixture) and temperature (80–90°C) to achieve >80% yield .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol to isolate high-purity product (>98% by HPLC) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C7, methylsulfonamido at C6). Compare chemical shifts with analogous naphthol derivatives (δ 3.8–4.2 ppm for methoxy groups) .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected ~500–550 m/z) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, if crystallizable .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Protect from light in amber glass vials under inert gas (N₂/Ar) at –20°C. Desiccate to prevent hydrolysis of the sulfonamide group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Significant decomposition (>5%) indicates need for stricter storage protocols .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal stability be resolved across studies?

  • Methodological Answer : Discrepancies often arise from differing experimental setups:
  • Differential Scanning Calorimetry (DSC) : Perform under N₂ at 10°C/min to identify melting points (e.g., ~179°C for analogous naphthols) and decomposition exotherms .
  • TGA : Quantify mass loss under controlled heating (e.g., 2°C/min in air vs. N₂). Compare results with computational models (DFT for bond dissociation energies) to pinpoint degradation pathways .

Q. What strategies mitigate cytotoxicity during biological activity assays without compromising efficacy?

  • Methodological Answer :
  • Structural Analog Screening : Test derivatives with modified substituents (e.g., replacing methylsulfonamido with acetyl or tert-butyl groups) to reduce off-target effects .
  • Dose Optimization : Use MTT assays on HEK293 cells to establish IC₅₀ values. Pair with apoptosis markers (Annexin V/PI staining) to differentiate cytotoxic vs. cytostatic effects .

Q. How can researchers validate the compound’s selectivity in enzyme inhibition assays?

  • Methodological Answer :
  • Kinetic Studies : Measure IC₅₀ against target enzymes (e.g., COX-2) and off-targets (COX-1) using fluorogenic substrates. A selectivity ratio >50 indicates high specificity .
  • Molecular Docking : Simulate binding interactions (AutoDock Vina) to identify key residues (e.g., hydrogen bonding with Arg120 in COX-2). Mutagenesis studies can confirm predicted binding sites .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~280 nm for naphthol derivatives). Note that DMSO may artificially inflate solubility due to cosolvency effects .
  • Partition Coefficient (LogP) : Determine experimentally via shake-flask method (octanol/water) and compare with computational predictions (e.g., ChemAxon). LogP >3 suggests poor aqueous solubility, necessitating prodrug strategies .

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